Ergovaline
Overview
Description
Ergovaline is an ergopeptine and one of the ergot alkaloids. It is primarily found in endophyte-infected species of grass such as tall fescue and perennial ryegrass . This compound is known for its toxicity to livestock, particularly cattle, due to its vasoconstrictive properties . This compound has significant implications in agriculture, veterinary medicine, and scientific research.
Mechanism of Action
Target of Action
Ergovaline, an ergopeptine and one of the ergot alkaloids , primarily targets alpha adrenergic receptors , tryptaminergic receptors , and dopaminergic receptors . These receptors play a crucial role in various physiological processes, including vasoconstriction, neurotransmission, and uterine stimulation .
Mode of Action
This compound exhibits partial agonist and/or antagonist activity against its primary targets depending on their site . It acts as a vasoconstrictor by interacting with alpha adrenergic receptors . This interaction leads to the constriction of peripheral and cranial blood vessels and depression of central vasomotor centers .
Biochemical Pathways
This compound is derived from a complex biochemical pathway that includes precursors like ergoline, clavines, ergoamides, and ergopeptines . The ergoline ring structure, due to its similarity to dopamine, serotonin, and adrenaline, provides ergot structures the basis to act on respective receptors as agonists or antagonists .
Pharmacokinetics
It’s known that this compound is usually found in endophyte-infected species of grass like tall fescue or perennial ryegrass .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. It is produced by fungi from the Clavicipitaceae family, commonly infecting crops and pastures of high agricultural and economic importance . The production of this compound and its effects can be influenced by the host plant-fungi associations and environmental conditions .
Biochemical Analysis
Biochemical Properties
Ergovaline interacts with various enzymes, proteins, and other biomolecules. Cloning and analysis of a nonribosomal peptide synthetase (NRPS) gene from Neotyphodium lolii revealed a putative gene cluster for this compound biosynthesis containing a single-module NRPS gene, lpsB, and other genes orthologous to genes in the ergopeptine gene cluster of Claviceps purpurea and the clavine cluster of Aspergillus fumigatus .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been found to produce toxic or adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergovaline is challenging to synthesize due to its complex structure. The primary method involves the extraction from endophyte-infected grasses. The extraction process typically includes:
Solvent Extraction: Using solvents like ethanol or acetic acid to extract this compound from plant material.
Purification: The extract is purified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the complexity of its synthesis. Most this compound used in research is extracted from natural sources rather than synthesized industrially .
Chemical Reactions Analysis
Types of Reactions: Ergovaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can alter the structure of this compound, affecting its biological activity.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetic acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Ergovaline has several scientific research applications, including:
Comparison with Similar Compounds
Ergovaline is unique among ergot alkaloids due to its specific structure and biological activity. Similar compounds include:
Ergotamine: Used clinically to treat migraines but has similar vasoconstrictive properties.
Ergoptine and Ergonine: Other peptide-type ergot alkaloids with similar structures but different biological activities.
This compound’s uniqueness lies in its potent vasoconstrictive effects and its role in plant-endophyte interactions, making it a compound of significant interest in both agricultural and medical research .
Properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDUTQZGWOQIA-VQSKNWBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893243 | |
Record name | Ergovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-38-3 | |
Record name | Ergovaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergovaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERGOVALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ergovaline exert its effects at the cellular level?
A1: this compound primarily acts as an agonist at various biogenic amine receptors, notably dopamine and serotonin receptors. [, , ] This interaction disrupts normal physiological processes, leading to a cascade of downstream effects. For instance, this compound's agonistic activity at dopamine D2 receptors is linked to the suppression of prolactin release, a hormone crucial for various physiological functions. [, ]
Q2: What is the relationship between this compound and vasoconstriction?
A2: this compound exhibits potent vasoconstrictive properties, primarily mediated through its interaction with serotonin receptors, specifically 5-HT2A and 5-HT1B/1D receptors, located on blood vessel walls. [, ] This interaction triggers a narrowing of blood vessels, potentially leading to reduced blood flow and associated complications. Studies using bovine lateral saphenous vein bioassays have consistently demonstrated this compound's ability to induce vasoconstriction. [, , , ]
Q3: How does this compound impact the digestive system of livestock?
A3: Research suggests that this compound can negatively affect nutrient digestion and absorption in ruminants. Studies indicate that this compound disrupts ruminal fermentation, leading to decreased digestibility of essential nutrients like dry matter, neutral detergent fiber, and cellulose. [, ] Additionally, this compound exposure has been linked to reduced ruminal blood flow, further impairing nutrient absorption and potentially contributing to the growth-suppressing effects observed in animals suffering from fescue toxicosis. []
Q4: What is the molecular structure of this compound?
A4: While the provided papers don't delve into detailed spectroscopic data, this compound's structure is well-established. It's an ergopeptine alkaloid, characterized by a complex structure with a core tetracyclic ergoline ring system.
Q5: How stable is this compound under different storage conditions?
A5: this compound exhibits instability under various storage conditions. Research highlights a significant decrease in this compound concentration in tall fescue samples stored at different temperatures (22°C, 5°C, and -20°C) within the first 24 hours. [, ] These findings underscore the importance of immediate sample processing and storage at -20°C to preserve this compound content for accurate analysis.
Q6: How is this compound absorbed and metabolized in the body?
A6: Studies using Caco-2 cells, a model for intestinal epithelium, demonstrate that this compound readily crosses intestinal cells, suggesting efficient absorption from the gut. [] Further research indicates that a portion of ingested this compound is metabolized into lysergic acid in the rumen of sheep. [] This metabolic conversion plays a crucial role in the detoxification of this compound, with lysergic acid being the primary form excreted in urine and feces. [, ]
Q7: Does this compound accumulate in specific tissues?
A7: Research suggests a degree of this compound bioaccumulation in specific tissues. An in vitro study using bovine lateral saphenous veins demonstrated that repeated exposure to this compound led to increased alkaloid content in the vascular tissue. [] This finding suggests that this compound's vasoconstrictive effects might be exacerbated by its accumulation in blood vessels.
Q8: What are the primary toxic effects of this compound in livestock?
A8: this compound ingestion is linked to a range of adverse effects in livestock, collectively known as fescue toxicosis. These effects include reduced feed intake, weight loss, impaired reproductive performance, hyperthermia, and vasoconstriction. [, , , , ] The severity of these effects is dose-dependent and influenced by factors such as environmental temperature, animal species, and individual susceptibility. [, ]
Q9: What are the threshold levels of this compound associated with toxicity?
A9: While individual sensitivity varies, research suggests that this compound concentrations exceeding 0.7 mg/kg dry matter in ryegrass are associated with an increased risk of toxicity in grazing animals. [, ] Notably, this compound levels in specific plant parts, like basal tillers and seed heads, can be considerably higher than in the whole plant, posing a greater risk to grazing livestock. [, ]
Q10: How can the risk of this compound toxicity be mitigated in livestock?
A10: Several management strategies can help reduce the risk of this compound toxicity. These include:
- Pasture Management: Dilution of endophyte-infected grasses with legumes like Lotus tenuis can effectively reduce this compound concentration in pastures. [, ] Additionally, clipping tall fescue to prevent seedhead production can lower this compound levels. [, ]
- Dietary Modifications: Supplementing livestock diets with alternative feed sources that are low in this compound, such as this compound-free tall fescue or other forage species, can help dilute the overall dietary this compound intake. [, ]
- Seed Selection: Using endophyte-free grass varieties or cultivars infected with novel endophytes that produce lower levels of this compound can significantly reduce the risk of toxicity. [, ]
Q11: What are the future directions for research on this compound?
A11: Further investigation is needed to fully elucidate this compound's mechanisms of action, particularly its interactions with different receptor subtypes and downstream signaling pathways. Understanding the factors influencing this compound production by endophytes, as well as the genetic basis for this compound resistance in livestock, could lead to the development of novel mitigation strategies. []
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